N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9-4-5-10(2)11(8-9)14-12-13-6-3-7-15-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBCMDYSVYIPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NCCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazine ring. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Tautomerism and Structural Dynamics
The compound exists in equilibrium between two tautomeric forms (Figure 1):
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1,3-Thiazinane (2a): A saturated six-membered ring with an exocyclic imine group.
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5,6-Dihydro-4H-1,3-thiazine (2a'): A partially unsaturated ring with an endocyclic imine.
Key Findings:
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NMR Evidence: COSY and HMBC spectra confirm that 2a' dominates in solution, with coupling observed between the NH proton and aromatic carbons but not the thiazine ring protons .
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X-ray Crystallography: Solid-state analysis reveals the 2a tautomer, stabilized by N–H···N hydrogen bonds between dimers (bond length: 2.012 Å) .
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Thermodynamic Control: The equilibrium shifts toward 2a' under catalytic conditions, as observed in gold-catalyzed reactions .
Alkylation Reactions
The exocyclic amine undergoes nucleophilic substitution with alkyl halides:
Example: Methylation with Methyl Iodide
Reaction:
Conditions:
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Reagent: Methyl iodide (MeI)
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Solvent: Acetonitrile or THF
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Temperature: Room temperature
Product Characterization:
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The methylated derivative retains the thiazine ring structure, confirmed by H NMR and mass spectrometry .
Acid-Base Reactions: Salt Formation
The amine reacts with hydrochloric acid to form a stable hydrochloride salt:
Reaction:
Key Properties of the Hydrochloride Salt:
Catalytic Ring-Opening and Functionalization
While direct ring-opening reactions are not explicitly documented for this compound, analogous thiazine derivatives undergo:
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Oxidation: Conversion to sulfoxides or sulfones using HO or mCPBA.
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Reduction: Saturation of the thiazine ring with LiAlH or NaBH.
Stability Under Synthetic Conditions
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Scalability: A 1 mmol scale reaction with 1 mol% Au catalyst (JohnPhos) yielded 83% product after 24 hours, demonstrating robustness under prolonged conditions .
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Thermal Stability: No decomposition observed at 60°C in MeCN .
Comparative Reactivity Table
Scientific Research Applications
Veterinary Medicine
Sedative and Anesthetic Agent
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is widely used as a sedative and anesthetic in veterinary practices. It is particularly effective for calming animals before surgical procedures or diagnostic tests. The compound acts on the central nervous system by binding to alpha-2 adrenergic receptors, leading to sedation and analgesia.
Case Study: Efficacy in Equine Sedation
A study conducted on horses demonstrated that xylazine effectively reduced anxiety and facilitated smoother handling during veterinary procedures. The dosage was carefully monitored to balance sedation with the animal's physiological responses, ensuring safety and efficacy .
Pharmacological Research
Investigational Drug Development
The compound has been explored for its potential in developing new pharmacological agents. Its structure allows for modifications that can enhance therapeutic effects while reducing side effects.
Safety Profile Assessment
Research has also focused on the toxicological aspects of this compound. Understanding its toxicity levels is critical for ensuring safe usage in clinical settings.
Findings from Toxicology Reports
Toxicity studies indicate that while the compound has a low acute toxicity profile when administered at recommended doses, higher concentrations can lead to adverse effects such as respiratory depression and cardiovascular instability . This necessitates careful monitoring during administration.
Future Research Directions
Novel Therapeutic Applications
Ongoing research aims to explore the potential of this compound in treating various conditions beyond veterinary use. Its pharmacological properties suggest possible applications in human medicine as a sedative or analgesic agent.
Emerging Studies
Recent studies are investigating the compound's effects on human cell lines to assess its viability as a therapeutic agent for anxiety disorders. Preliminary results have shown promising anxiolytic properties which warrant further investigation .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido derivatives: These compounds share a similar core structure but differ in their functional groups.
Thiazole derivatives: Compounds with a thiazole ring instead of a thiazine ring.
Sulfonamide derivatives: Compounds containing a sulfonamide group attached to the aromatic ring.
Uniqueness
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-(2,5-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS Number: 145621-48-3) is a heterocyclic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₆N₂S
- Molecular Weight : 224.33 g/mol
- CAS Number : 145621-48-3
Biological Activity Overview
This compound exhibits several biological activities that are of interest in medicinal chemistry:
- Antioxidant Activity : The thiazine ring in the structure is known for its antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's.
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in various metabolic pathways, including acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of neurodegenerative disorders.
1. Enzyme Inhibition Studies
Recent studies have demonstrated that compounds related to this compound can effectively inhibit AChE and MAOs. For instance:
- IC50 Values : Compounds similar to this thiazine derivative showed IC50 values as low as 0.28 µM for AChE inhibition and 0.91 µM for MAO-A inhibition . This indicates a strong potential for treating conditions like Alzheimer's disease.
2. Neuroprotective Potential
Studies have suggested that derivatives of thiazines may penetrate the blood-brain barrier (BBB) effectively and exhibit low toxicity at therapeutic doses. For example:
- Cytotoxicity Tests : Compounds were tested on PC12 cells and showed no significant toxicity at concentrations below 12.5 µM . This supports their potential use in neuroprotective therapies.
3. Antioxidant Properties
The antioxidant activity of thiazine derivatives has been linked to their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage in various diseases.
Case Studies
Several case studies highlight the biological significance of thiazine derivatives:
Q & A
Basic Research Questions
Synthesis and Characterization of Xylazine Q : What are the established synthetic routes and characterization methods for Xylazine? A : Xylazine is synthesized via cyclization reactions involving thiazine precursors and 2,6-dimethylaniline derivatives. Key steps include the formation of the thiazine ring followed by coupling with the aromatic amine group. Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., methyl group signals at δ 2.3 ppm for aromatic substituents).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% in research-grade samples) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 220.33 (free base) and 256.80 (hydrochloride salt) .
Mechanism of Action and Pharmacological Targets Q : What is the primary pharmacological mechanism of Xylazine, and how does it interact with biological systems? A : Xylazine is a potent α2-adrenoceptor agonist with subtype-specific activity:
- Receptor Affinity : Ki values of 1570 nM (α2A), 1360 nM (α2B), 1200 nM (α2C), and 1460 nM (α2D) .
- Downstream Effects : Activation of KATP channels via the NO/cGMP pathway, leading to sedation, analgesia, and muscle relaxation .
- Species-Specific Responses : Higher efficacy in large animals (e.g., horses, cattle) due to receptor density variations .
Standard Pharmacological Applications in Veterinary Research Q : How is Xylazine typically applied in experimental animal models? A : Xylazine is used in combination with other agents (e.g., ketamine) for:
- Chemical Restraint : Dosages of 1–2 mg/kg in rodents for non-invasive procedures .
- Analgesia : Prolonged post-operative pain management in large animals (e.g., 0.1–0.3 mg/kg IV in horses) .
- Experimental Anesthesia : Synergistic effects with ketamine reduce respiratory depression compared to opioids .
Advanced Research Questions
Experimental Design Challenges in Efficacy Studies Q : What are key considerations for optimizing Xylazine dosing in species-specific models? A :
- Metabolic Variations : Cats exhibit prolonged sedation due to slower hepatic clearance, requiring dose adjustments .
- Combination Protocols : Ketamine (50–100 mg/kg) + Xylazine (5–10 mg/kg) in rodents balances anesthesia depth and recovery time .
- Monitoring : Continuous assessment of vital signs (e.g., respiratory rate, blood pressure) to mitigate hypotension .
Analytical Challenges in Forensic and Toxicological Studies Q : What methodologies are recommended for detecting Xylazine in biological matrices? A :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies Xylazine in serum with a limit of detection (LOD) of 0.1 ng/mL .
- Gas Chromatography (GC) with Nitrogen Phosphorous Detection (NPD) : Useful for postmortem tissue analysis, but requires derivatization .
- Data Interpretation : Differentiate Xylazine from structural analogs (e.g., clonidine) via retention time and fragmentation patterns .
Addressing Contradictions in Receptor Subtype Selectivity Q : How can researchers reconcile discrepancies in reported α2-adrenoceptor subtype affinities? A :
- Assay Variability : Differences in cell lines (e.g., transfected HEK293 vs. native tissues) impact Ki values .
- Functional vs. Binding Studies : Agonist efficacy (e.g., cAMP inhibition) may not correlate with binding affinity due to receptor reserve .
- Species-Specific Isoforms : Rodent α2D vs. human α2A subtypes require cross-validation in translational models .
Resolving Data Contradictions in Toxicity Profiles Q : How do researchers address inconsistent reports of Xylazine toxicity in overdose cases? A :
- Dose-Dependent Effects : LD50 varies widely (e.g., 100–400 mg/kg in rodents vs. 5–10 mg/kg in primates) .
- Metabolite Interference : Hydroxylated metabolites (e.g., 4-hydroxy-Xylazine) may contribute to cardiotoxicity in humans .
- Adulterant Context : Co-administration with opioids (e.g., fentanyl) complicates toxicity attribution in forensic cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
